molecular formula C6H13NO5 B1671600 D-Glucosamine CAS No. 3416-24-8

D-Glucosamine

Cat. No. B1671600
CAS RN: 3416-24-8
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-IVMDWMLBSA-N
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Description

D-Glucosamine is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids . It is part of the structure of two polysaccharides, chitosan and chitin . D-Glucosamine is produced commercially by the hydrolysis of shellfish exoskeletons or, less commonly, by fermentation of a grain such as corn or wheat .


Synthesis Analysis

D-Glucosamine is made naturally in the form of glucosamine-6-phosphate, and is the biochemical precursor of all nitrogen-containing sugars . Specifically in humans, glucosamine-6-phosphate is synthesized from fructose 6-phosphate and glutamine . A glucose-based solid acid catalyst (GSA) was synthesized by hydrothermal carbonization for the production of D-Glucosamine .


Molecular Structure Analysis

Using density functional theory (DFT), the molecular and structural properties of D-Glucosamine in different conformations and protonation states were examined . Results revealed the β-form as more stable than the α-form when neutral .


Chemical Reactions Analysis

The isomerization and protonation of the amino group in D-Glucosamine were analyzed using quantum chemical analysis . Protonation led to shorter hydrogen bond distances with improved interactions .


Physical And Chemical Properties Analysis

D-Glucosamine exists mostly in a cyclic configuration rather than as its linear form . Only the D-enantiomer of glucosamine exists in nature . The β-form of D-Glucosamine is more stable than the α-form when neutral .

Scientific Research Applications

Life Span Extension and Mitochondrial Biogenesis

D-Glucosamine supplementation has been shown to extend the life span of nematodes and aging mice by impairing glucose metabolism, which activates AMP-activated protein kinase (AMPK) and increases mitochondrial biogenesis. This process promotes increased formation of mitochondrial reactive oxygen species (ROS), leading to enhanced expression of certain genes associated with longevity (Weimer et al., 2014).

Metabolic and Cardiovascular Health

Oral Glucosamine at standard doses does not cause or worsen insulin resistance or endothelial dysfunction in lean or obese subjects. This finding contradicts concerns about glucosamine's potential adverse effects on glucose metabolism and cardiovascular health, providing reassurance about its safety (Muniyappa et al., 2006).

Anti-Inflammatory and Immunomodulatory Effects

Glucosamine has been found to inhibit the synthesis of proinflammatory mediators in human osteoarthritic chondrocytes through a NFκB-dependent mechanism, suggesting a potential role in treating inflammatory conditions (Largo et al., 2003). Moreover, it possesses immunosuppressive activity, as demonstrated by its ability to suppress the activation of T-lymphoblasts and dendritic cells, and prolong allogeneic cardiac allograft survival in vivo (Ma et al., 2002).

Effects on Mast Cell-Mediated Inflammation

Glucosamine and related compounds have shown suppressive effects on mast cell-mediated inflammation, which could explain its efficacy in relieving osteoarthritis symptoms (Sakai et al., 2010).

Pain Relief in Dental Applications

D-Glucosamine has demonstrated a pain relief effect on dental pain, specifically by suppressing 5-HT-induced nociceptive responses in the tooth pulpal nerve. This suggests its potential applicability as a medicament to control dental pain (Kaida et al., 2014).

Future Directions

D-Glucosamine has a wide application in regenerative medicine like for osteoarthritis through which the damaged cartilages can be replaced by using Glucosamine . At last, the versatile characteristics of both enhance its usage as a novel candidate for utilization not only in regenerative medicine but also for drug delivery systems and the role in imaging for tumor and cancer detection .

properties

IUPAC Name

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-IVMDWMLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Alpha and beta forms are solids; [Merck Index], Solid
Record name Glucosamine
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Solubility

330 mg/mL
Record name Glucosamine
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Vapor Pressure

0.00000009 [mmHg]
Record name Glucosamine
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Mechanism of Action

The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions.
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Product Name

D-Glucosamine

CAS RN

3416-24-8
Record name Glucosamine
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Record name D-Glucose, 2-amino-2-deoxy-
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Record name GLUCOSAMINE
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Record name Glucosamine
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Melting Point

88 °C
Record name Glucosamine
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Record name Glucosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001514
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107,000
Citations
Y Yan, L Wanshun, H Baoqin, W Changhong… - International …, 2007 - Elsevier
The objective of the present study was to investigate the antioxidant activity and immunostimulating property of glucosamine (GlcN) using various in vitro and in vivo tests. Results …
Number of citations: 85 www.sciencedirect.com
K Kurita, T Sannan, Y Iwakura - Die Makromolekulare Chemie …, 1977 - Wiley Online Library
… under heterogeneous conditions seems to proceed preferentially from the amorphous region to give the block-type copolymers of N-acetyl-D-glucosamine and D-glucosamine units as …
Number of citations: 325 onlinelibrary.wiley.com
S Weimer, J Priebs, D Kuhlow, M Groth… - Nature …, 2014 - nature.com
D-Glucosamine (GlcN) is a freely available and commonly used dietary supplement potentially promoting cartilage health in humans, which also acts as an inhibitor of glycolysis. Here …
Number of citations: 213 www.nature.com
I Pena, L Kolesniková, C Cabezas… - Physical Chemistry …, 2014 - pubs.rsc.org
… X-ray crystallography experiments on D-glucosamine … and medical importance of D-glucosamine, no experimental … , the conformational behavior of D-glucosamine, successfully …
Number of citations: 27 pubs.rsc.org
D Carlstrom - The Journal of Cell Biology, 1957 - rupress.org
A detailed model for the crystal structure of the fibrous polysaccharide chitin is proposed. The structure determination has been carried out by using an optical analogue instrument …
Number of citations: 373 rupress.org
PNS Iyer, KD Wilkinson, IJ Goldstein - Archives of biochemistry and …, 1976 - Elsevier
A second lectin with a high activity for nonreducing 2-acetamido-2-deoxy-α-d-glucopyranosyl residues has been isolated from the seed extracts of Bandeiraea simplicifolia by affinity …
Number of citations: 154 www.sciencedirect.com
U Lindahl, G Bäckström… - Proceedings of the …, 1980 - National Acad Sciences
An octasaccharide with high affinity for antithrombin was isolated after partial deaminative cleavage of heparin with nitrous acid. After conversion of the 2,5-anhydro-D-mannose end …
Number of citations: 678 www.pnas.org
Y Inouye, K Onodera, S Kitaoka… - Journal of the American …, 1956 - ACS Publications
… -D-glucosamine that immediately starts to crystallize from the methanolic supersaturated solution of D-glucosamine … iV-butyroyl-D-glucosamine but not Nacetyl-D-glucosamine. A similar …
Number of citations: 124 pubs.acs.org
M Izume, A Ohtakara - Agricultural and Biological Chemistry, 1987 - jstage.jst.go.jp
… 7-M produced dglucosamine oligosaccharides of high … amount of dglucosamine is detected only after prolonged incubation. … D-glucosamine hydrochloride and respective dglucosamine …
Number of citations: 158 www.jstage.jst.go.jp
SJ Friedman, P Skehan - Proceedings of the National …, 1980 - National Acad Sciences
… to cell cultures,D-glucosamine alters the ultrastructure of the … selective toxicity of D-glucosamine towards tumor cells might … cultured tumor cells of D-glucosamine in combination with lido…
Number of citations: 100 www.pnas.org

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